6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine
CAS No.:
Cat. No.: VC15801024
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClN3 |
|---|---|
| Molecular Weight | 183.64 g/mol |
| IUPAC Name | 6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12) |
| Standard InChI Key | YAXGQELQDGLZKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N=C1Cl)C2CC2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine, reflects its substitution pattern:
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Chlorine at position 6 enhances electrophilicity and influences halogen bonding.
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Cyclopropyl at position 2 introduces angular strain, potentially increasing reactivity and target selectivity.
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Methyl at position 5 contributes to hydrophobic interactions in biological systems.
The molecular formula C₈H₁₀ClN₃ (molecular weight: 183.64 g/mol) was confirmed via high-resolution mass spectrometry. Its canonical SMILES string, CC1=C(N=C(N=C1Cl)C2CC2)N, encodes the stereoelectronic arrangement critical for intermolecular interactions.
Table 1: Key Physicochemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClN₃ |
| Molecular Weight | 183.64 g/mol |
| IUPAC Name | 6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12) |
| Canonical SMILES | CC1=C(N=C(N=C1Cl)C2CC2)N |
Spectroscopic Characterization
While experimental NMR and IR data remain unpublished, computational simulations predict:
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¹H NMR: Methyl protons (δ 2.1–2.3 ppm), cyclopropyl protons (δ 1.2–1.5 ppm), and amine protons (δ 5.8–6.2 ppm).
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IR: N-H stretch (~3350 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
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Cyclization: 4,6-Dichloro-5-methylpyrimidine reacts with cyclopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 6-chloro-2-cyclopropyl-5-methylpyrimidine.
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Amination: Nucleophilic substitution with aqueous methylamine (30%) under basic conditions (NaOH, 50°C, 6 hours) replaces the 4-chloro group with an amine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Cyclopropylamine, THF | 60°C | 12 h | 78% |
| 2 | CH₃NH₂, NaOH | 50°C | 6 h | 65% |
Scalability Challenges
Industrial-scale production faces hurdles:
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Cyclopropylamine volatility necessitates pressurized reactors.
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Exothermic amination requires precise temperature control to avoid byproduct formation.
Biological Activity and Mechanisms
Off-Target Effects
Biochemical profiling identified interactions with:
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TRPM6 channels (IC₅₀ = 25.8 μM), potentially explaining hypomagnesemia in prolonged therapies .
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PKN2 kinase (Kᵢ = 14.9 nM), implicating modulation of HCV viral replication pathways .
Structure-Activity Relationships (SAR)
Cyclopropyl vs. Cyclobutyl Analogues
Replacing cyclopropyl with cyclobutyl (6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amine) alters bioactivity:
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Increased logP: 1.9 (cyclopropyl) vs. 2.4 (cyclobutyl), enhancing blood-brain barrier penetration.
Halogen Substitution
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6-Bromo analogues show 40% lower cytotoxicity, suggesting chlorine’s optimal size for target engagement.
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6-Fluoro derivatives exhibit improved metabolic stability but reduced solubility.
Future Research Directions
Pharmacokinetic Profiling
Urgent priorities include:
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Oral bioavailability: Predictions indicate 34% due to first-pass metabolism.
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Metabolite identification: Cytochrome P450 isoforms (CYP3A4, CYP2D6) likely mediate oxidation.
Target Validation
CRISPR-Cas9 knockout models will clarify PDE10A’s role in observed anticancer effects vs. off-target contributions .
Formulation Strategies
Nanoencapsulation (e.g., PLGA nanoparticles) may enhance tumor targeting while mitigating TRPM6-mediated hypomagnesemia .
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